Fura-4F AM
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Overview
Description
Fura-4F AM is a cell-permeant fluorescent calcium indicator. It is an acetoxymethyl ester derivative that is useful for noninvasive intracellular loading. This compound is similar to fura-2 but has a response range shifted to detect higher calcium ion concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fura-4F AM involves the esterification of the parent compound with acetoxymethyl groups. This process typically requires the use of anhydrous solvents and controlled reaction conditions to ensure the stability of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored in a desiccated state and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fura-4F AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are hydrolyzed by cytosolic esterases, converting the compound into its active form .
Common Reagents and Conditions
The hydrolysis of this compound requires the presence of esterases, which are naturally occurring enzymes within the cell. The reaction conditions are typically physiological, with a neutral pH and body temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is the active chelator form of the compound, which can then bind to calcium ions within the cell .
Scientific Research Applications
Fura-4F AM is widely used in scientific research for the detection and imaging of intracellular calcium ions. Its applications span various fields, including:
Chemistry: Used in studies involving calcium ion dynamics and signaling pathways.
Biology: Employed in cellular and molecular biology to monitor calcium flux in live cells.
Medicine: Utilized in pharmacological research to study the effects of drugs on calcium signaling.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods .
Mechanism of Action
Fura-4F AM enters the cell and is hydrolyzed by cytosolic esterases, releasing the active chelator form. This active form binds to calcium ions, causing a shift in its fluorescence emission spectrum. The change in fluorescence can be measured using a fluorescence microscope, allowing researchers to quantify intracellular calcium levels .
Comparison with Similar Compounds
Fura-4F AM is similar to other calcium indicators such as fura-2 and fura-5F. it has a higher calcium ion detection range, making it suitable for studies involving higher calcium concentrations. Other similar compounds include:
Fura-2: Lower detection range for calcium ions.
This compound stands out due to its ability to detect higher calcium concentrations, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C43H44FN3O24 |
---|---|
Molecular Weight |
1005.8 g/mol |
IUPAC Name |
acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C43H44FN3O24/c1-24(48)60-19-65-38(53)15-46(16-39(54)66-20-61-25(2)49)31-12-30(44)6-7-33(31)58-8-9-59-35-10-29-11-36(42-45-14-37(71-42)43(57)69-23-64-28(5)52)70-34(29)13-32(35)47(17-40(55)67-21-62-26(3)50)18-41(56)68-22-63-27(4)51/h6-7,10-14H,8-9,15-23H2,1-5H3 |
InChI Key |
SHDAJOGVYMVJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
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